

In-Depth Technical Guide to 13,21-Dihydroeurycomanone: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: 13,21-Dihydroeurycomanone

Cat. No.: B3181808

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For Researchers, Scientists, and Drug Development Professionals

Introduction

13,21-Dihydroeurycomanone is a naturally occurring quassinoid isolated from the roots of *Eurycoma longifolia*, a medicinal plant commonly known as Tongkat Ali. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **13,21-Dihydroeurycomanone**, with a focus on its potential applications in research and drug development.

Physical and Chemical Properties

13,21-Dihydroeurycomanone is a white to off-white solid. While specific experimental values for its melting and boiling points are not widely reported, data for the related and more abundant quassinoid, eurycomanone, suggests a melting point in the range of 273-285°C. The stability of **13,21-Dihydroeurycomanone** has been noted to be poor under acidic conditions.

| Property | Value | Source |
|-------------------|--|------------------|
| Molecular Formula | C ₂₀ H ₂₆ O ₉ | --INVALID-LINK-- |
| Molecular Weight | 410.42 g/mol | --INVALID-LINK-- |
| CAS Number | 129587-06-0 | --INVALID-LINK-- |
| Appearance | White to off-white solid | MedchemExpress |
| Synonyms | Pasakbumin C | BOC Sciences |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **13,21-Dihydroeurycomanone**.

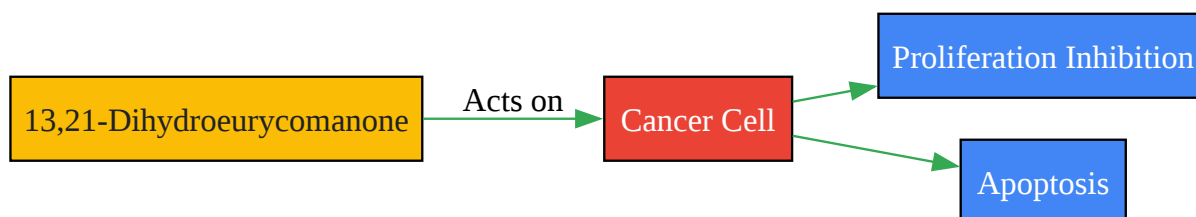
| Spectroscopy | Data Highlights |
|------------------------|---|
| ¹ H NMR | Referenced in multiple studies for structural elucidation. [1] |
| ¹³ C NMR | Referenced in multiple studies for structural elucidation. [2] |
| Mass Spectrometry (MS) | HR-ESI-MS data has been used to confirm the molecular formula of related compounds. [3] |
| Infrared (IR) | No specific data found for 13,21-Dihydroeurycomanone. |
| UV-Vis | No specific data found for 13,21-Dihydroeurycomanone. |

Biological Activities and Signaling Pathways

13,21-Dihydroeurycomanone has demonstrated a range of biological activities, including anti-proliferative, anti-estrogenic, and spermatogenesis-enhancing effects.

Anti-Proliferative Activity

Quassinoids from *Eurycoma longifolia*, including compounds structurally related to **13,21-Dihydroeurycomanone**, have shown potent inhibitory effects on the proliferation of various cancer cell lines, particularly human leukemia cells (K562 and HL-60).^{[3][4][5]} The IC₅₀ values for some of these related quassinoids range from 2.90 to 8.20 μM.^{[3][5]}

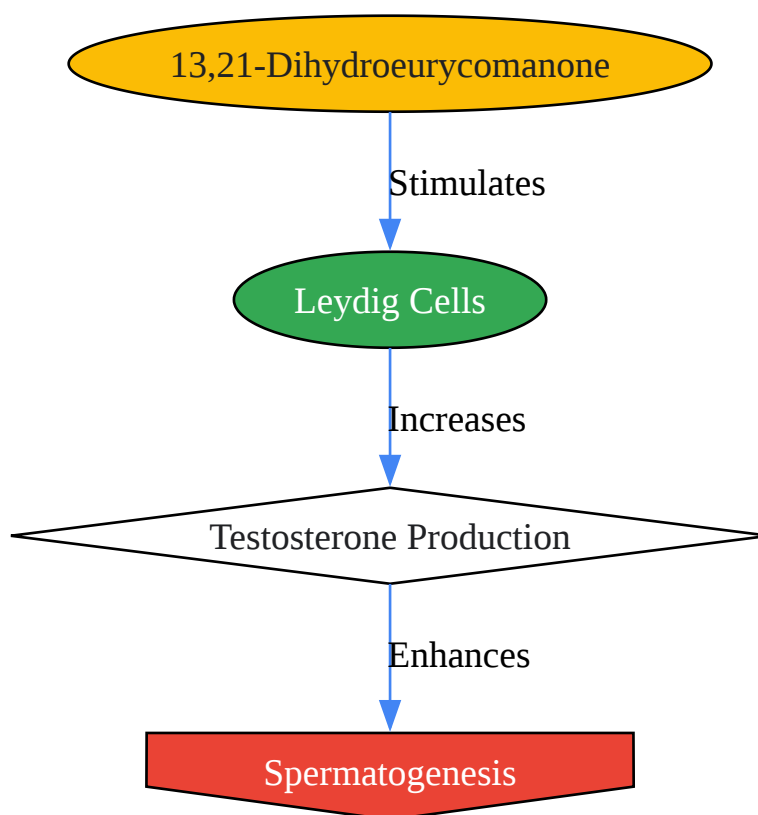


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Caption: Proposed anti-proliferative action of **13,21-Dihydroeurycomanone** on cancer cells.

Spermatogenesis Enhancement

13,21-Dihydroeurycomanone, along with the major quassinoid eurycomanone, has been shown to significantly increase testosterone levels in testicular Leydig cells.^{[6][7]} This effect is believed to be a key mechanism behind the traditional use of *Eurycoma longifolia* for improving male fertility. Despite having better oral bioavailability than eurycomanone, it has been shown to have lower efficacy in enhancing spermatogenesis in rats.^{[7][8]}



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Caption: Signaling pathway for spermatogenesis enhancement by **13,21-Dihydroeurycomanone**.

Anti-Estrogenic Activity

The anti-estrogenic properties of **13,21-Dihydroeurycomanone** have been evaluated using the uterotrophic assay.[9] In this assay, the compound was shown to be less potent than eurycomanone in counteracting the effects of ethynylestradiol on uterine weight in immature rats.[9]



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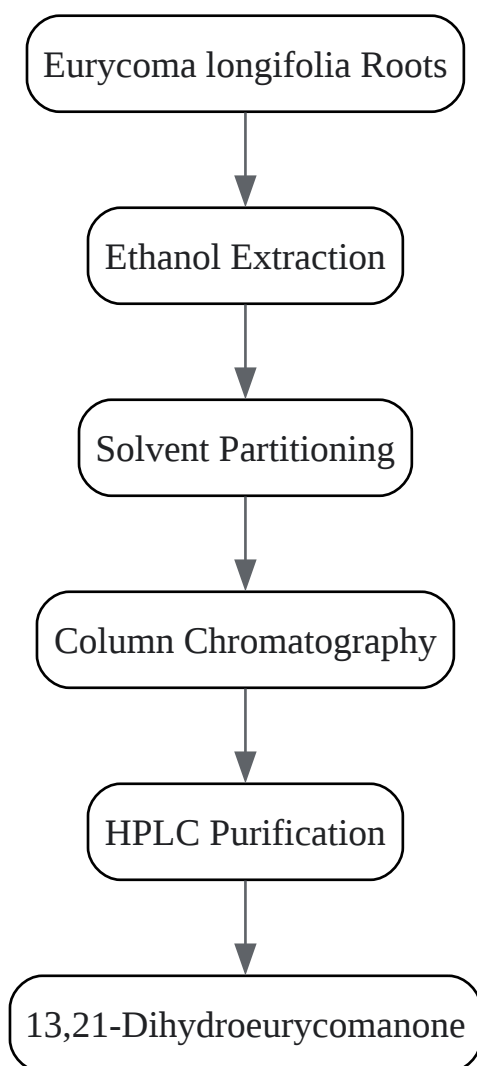
Caption: Mechanism of anti-estrogenic activity of **13,21-Dihydroeurycomanone**.

Experimental Protocols

Isolation and Purification of **13,21-Dihydroeurycomanone**

A general protocol for the isolation of quassinoids from *Eurycoma longifolia* roots involves the following steps:

- **Extraction:** The air-dried and powdered roots are extracted with 95% ethanol at room temperature. The combined ethanol extract is then concentrated under vacuum.^[3]
- **Partitioning:** The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.^[3]
- **Chromatography:** The ethyl acetate-soluble fraction, which is rich in quassinoids, is subjected to column chromatography on silica gel. A gradient of chloroform-methanol is typically used as the eluent to separate different fractions.^[3]
- **Further Purification:** Fractions containing **13,21-Dihydroeurycomanone** are further purified using High-Performance Liquid Chromatography (HPLC).^{[6][7]}



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Caption: General workflow for the isolation of **13,21-Dihydroeurycomanone**.

Testosterone Production Assay in Leydig Cells

This assay is used to determine the effect of compounds on testosterone synthesis.

- Cell Culture: Mouse Leydig tumor cells (e.g., MA-10) are cultured in a suitable medium.
- Treatment: Cells are treated with varying concentrations of **13,21-Dihydroeurycomanone**. A positive control, such as human chorionic gonadotropin (hCG), and a vehicle control are included.

- Incubation: The cells are incubated for a specific period (e.g., 24-96 hours).[10]
- Testosterone Measurement: The concentration of testosterone in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]

Uterotrophic Assay for Anti-Estrogenic Activity

This in vivo assay assesses the estrogenic or anti-estrogenic effects of a substance.

- Animal Model: Immature female rats (e.g., 21 days old) are used.[11]
- Dosing: The animals are administered the test compound (**13,21-Dihydroeurycomanone**) daily for three consecutive days, typically by oral gavage or subcutaneous injection. A group receiving a known estrogen (e.g., ethinylestradiol) and a vehicle control group are also included. To test for anti-estrogenic activity, a group is co-administered the test compound and the estrogen.[4][11][12]
- Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the uteri are excised and weighed.[9][11]
- Analysis: A statistically significant decrease in uterine weight in the co-administered group compared to the estrogen-only group indicates anti-estrogenic activity.[9]

Conclusion

13,21-Dihydroeurycomanone is a bioactive quassinoid with promising pharmacological activities. Its ability to modulate key signaling pathways involved in cell proliferation, hormone regulation, and reproductive health makes it a compound of significant interest for further research and potential therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to investigate its properties and mechanisms of action. Further studies are warranted to fully elucidate its therapeutic potential and to establish a more comprehensive profile of its physical and chemical characteristics.

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